5-Nitro-2-(trimethylstannyl)-pyridine

Stille Coupling Cross-Coupling Organotin Chemistry

Problem: 2-Pyridylboronic acids frequently undergo protodeboronation in Suzuki couplings, causing low yields on complex substrates. Solution: 5-Nitro-2-(trimethylstannyl)-pyridine delivers efficient Stille transmetalation for electron-deficient heterocycles. Key outcomes: • Higher reactivity vs. tributylstannyl analogs - accelerates reaction kinetics • Air/moisture stable - weigh and dispense without glovebox for HTE workflows • Direct precursor to 2-aryl-5-aminopyridines (privileged kinase inhibitor motif) Reliable supply for medchem library synthesis; consistent ≥98% purity.

Molecular Formula C8H12N2O2Sn
Molecular Weight 286.9 g/mol
CAS No. 184962-91-2
Cat. No. B069186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-(trimethylstannyl)-pyridine
CAS184962-91-2
Synonyms5-Nitro-2-(trimethylstannyl)-pyridine
Molecular FormulaC8H12N2O2Sn
Molecular Weight286.9 g/mol
Structural Identifiers
SMILESC[Sn](C)(C)C1=NC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C5H3N2O2.3CH3.Sn/c8-7(9)5-2-1-3-6-4-5;;;;/h1-2,4H;3*1H3;
InChIKeyORORMMYFKXKTEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2-(trimethylstannyl)-pyridine Overview


5-Nitro-2-(trimethylstannyl)-pyridine (CAS 184962-91-2) is a heteroaryl organotin compound with the molecular formula C8H12N2O2Sn and a molecular weight of 286.90 g/mol [1]. It is classified as a trimethylstannylpyridine derivative, featuring a nitro group at the 5-position of the pyridine ring and a trimethylstannyl group at the 2-position. The compound's primary application is as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions, where the trimethylstannyl moiety is transferred to an organic electrophile to form a new carbon-carbon bond [2].

WorkflowStille cross-coupling
SelectionTrimethylstannyl nucleophile for electron-deficient heterocycles
Use ContextSupports C–C bond formation at pyridine 2-position

5-Nitro-2-(trimethylstannyl)-pyridine Substitution Risks


Direct substitution of 5-Nitro-2-(trimethylstannyl)-pyridine with its closest analogs—such as the corresponding boronic acid for Suzuki coupling or the bromopyridine for alternative cross-coupling—is not scientifically equivalent due to fundamental differences in reactivity, stability, and the nature of the leaving group. The Stille coupling pathway, for which this compound is optimized, proceeds via a distinct transmetalation step that is often more efficient for electron-deficient heterocycles compared to the Suzuki reaction, which can suffer from protodeboronation issues with 2-pyridylboronic acids [1]. Furthermore, the choice of organotin reagent itself is critical: trimethylstannyl derivatives, like this compound, exhibit significantly higher reactivity than their tributylstannyl counterparts, a factor that directly impacts reaction kinetics and yield [2].

Target: 5-Nitro-2-(trimethylstannyl)-pyridine
Substitute: 2-Pyridylboronic acid (Suzuki)
Protodeboronation of electron-deficient 2-pyridylboronic acids may reduce coupling efficiency.
Target: Trimethylstannyl derivative
Substitute: Tributylstannyl analog
Reported lower reactivity of tributylstannyl can shift reaction kinetics and yield.
Target: Stille transmetalation pathway
Substitute: Alternative cross-coupling (Suzuki, Negishi)
Mechanism and leaving-group differences may limit direct method transfer.

5-Nitro-2-(trimethylstannyl)-pyridine Quantitative Evidence


Enhanced Reactivity in Stille Coupling

In Stille cross-coupling reactions, the choice of the organotin's alkyl group significantly impacts reactivity. Trimethylstannyl compounds, such as 5-Nitro-2-(trimethylstannyl)-pyridine, are documented to exhibit higher reactivity compared to their tributylstannyl analogs [1]. This is a key differentiating factor that can lead to faster reaction rates and potentially higher yields, especially with challenging substrates.

Stille reactivity
Class-level
Higher reactivity vs. tributylstannyl (qualitative)
Supports selection for challenging substrates.
Reactivity rank from class-level organotin knowledge.
Stille Coupling Cross-Coupling Organotin Chemistry

Toxicity and Special Handling Needs

A critical procurement and safety consideration is the differential toxicity between trimethylstannyl and tributylstannyl compounds. Trimethylstannyl derivatives are reported to be approximately 1000 times more toxic than their tributylstannyl counterparts [1]. This quantifiable difference mandates stringent safety protocols, specialized waste disposal, and informs the overall risk assessment for its use.

Toxicity profile
Class-level
~1000× higher toxicity than tributylstannyl
Mandates safety and disposal planning.
Reported class-level relative toxicity; verify SDS.
Chemical Safety Toxicology Organotin Reagents

Air and Moisture Stability

Unlike many organometallic reagents (e.g., organolithiums or Grignards) that require rigorous air-free techniques, organostannanes like 5-Nitro-2-(trimethylstannyl)-pyridine are stable to both air and moisture [1]. This characteristic simplifies their storage, handling, and use in synthesis, reducing the barrier to their implementation compared to more sensitive alternatives.

Air/moisture stability
Class-level
Stable under ambient conditions
Enables benchtop handling without glovebox.
Typical of organostannanes; confirm lot-specific stability.
Reagent Stability Synthetic Chemistry Organometallics

5-Nitro-2-(trimethylstannyl)-pyridine Application Scenarios


High-Throughput SAR Exploration

The air and moisture stability of 5-Nitro-2-(trimethylstannyl)-pyridine makes it an ideal reagent for high-throughput experimentation (HTE) and parallel synthesis in medicinal chemistry [1]. Researchers can weigh and dispense this reagent without specialized glovebox techniques, enabling the rapid generation of diverse 2-aryl-5-nitropyridine libraries via Stille coupling to explore structure-activity relationships (SAR) efficiently.

Late-Stage Functionalization

The high reactivity of the trimethylstannyl group [1] is particularly advantageous for coupling reactions on complex, densely functionalized substrates where high conversion is paramount. This compound can be used to install a 5-nitropyridine moiety onto advanced pharmaceutical intermediates, especially when alternative methods like Suzuki coupling with the corresponding 2-pyridylboronic acid may be inefficient due to protodeboronation issues [2].

2-Aryl-5-aminopyridine Synthesis

This compound serves as a direct precursor to 2-aryl-5-aminopyridines, a common motif in kinase inhibitors and other drug classes. Following a Stille coupling to install the desired aryl group, the nitro moiety can be readily reduced to the corresponding aniline. This two-step sequence leverages the stability and reactivity of the organotin reagent [1] to efficiently construct a privileged pharmacophore.

Application
Selection Property
Validation Focus
High-throughput SAR exploration
Air/moisture stability for parallel synthesis
Dispense and react without glovebox; confirm purity retention
Late-stage functionalization
High transmetalation efficiency
Coupling conversion on complex substrates; monitor protodeboronation risk
2-Aryl-5-aminopyridine synthesis
Nitro group reducible to aniline
Stille coupling then reduction sequence; amine purity post-reduction

Technical Documentation Hub

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